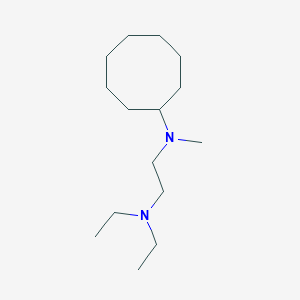![molecular formula C25H28N2O3 B5159694 1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been studied extensively. It has been reported to act as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which results in an increase in the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been reported to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has several advantages for lab experiments. It has been shown to be effective in animal models of various diseases, which makes it a promising candidate for further studies. However, its limitations include the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. These include further studies on its safety and efficacy in humans, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential use in the treatment of other diseases such as anxiety and depression.
In conclusion, 1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and efficacy in humans and explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been reported using different methods. One of the methods involves the reaction of 1-bromo-2-(allyloxy)benzene with 4-[(3-phenyl-5-isoxazolyl)methyl]piperidine in the presence of a base. Another method involves the reaction of 1-(2-hydroxyphenyl)-2-(prop-2-en-1-yloxy)ethanone with 4-[(3-phenyl-5-isoxazolyl)methyl]piperidine in the presence of a reducing agent.
Applications De Recherche Scientifique
1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been studied extensively for its potential applications in various fields. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-16-29-24-11-7-6-10-21(24)19-27-14-12-25(28,13-15-27)18-22-17-23(26-30-22)20-8-4-3-5-9-20/h2-11,17,28H,1,12-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAHUWQSIPLSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(CC2)(CC3=CC(=NO3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
![1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5159634.png)


![3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5159647.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5159650.png)

![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159656.png)

![(1H-benzimidazol-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5159674.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B5159686.png)
![2-[benzyl(methyl)amino]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5159688.png)